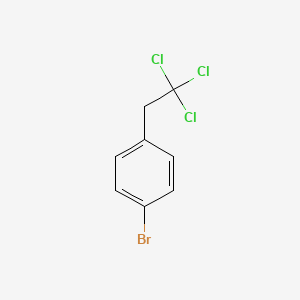
1-Bromo-4-(2,2,2-trichloroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- is an organic compound with the molecular formula C8H6BrCl3. It is a derivative of benzene, where a bromine atom and a trichloroethyl group are substituted at the 1 and 4 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- typically involves the bromination of benzene derivatives followed by the introduction of the trichloroethyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting bromobenzene is then reacted with trichloroethanol in the presence of a strong acid like sulfuric acid (H2SO4) to introduce the trichloroethyl group .
Industrial Production Methods
Industrial production of Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The trichloroethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the trichloroethyl group to a simpler alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include phenols, anilines, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include dehalogenated benzene derivatives and alkylbenzenes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and trichloroethyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-bromo-4-(2,2,2-trifluoroethyl): Similar structure but with a trifluoroethyl group instead of a trichloroethyl group.
Benzene, 1-bromo-4-(2,2,2-trichloroethyl): Similar structure but with different halogen substitutions.
1-Bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene: Contains an additional bromophenyl group.
Uniqueness
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- is unique due to its specific combination of bromine and trichloroethyl groups, which confer distinct reactivity and properties. This makes it valuable in various chemical reactions and applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
65739-05-1 |
|---|---|
Molekularformel |
C8H6BrCl3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-bromo-4-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H6BrCl3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
InChI-Schlüssel |
RBUTZHYQBDMJSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



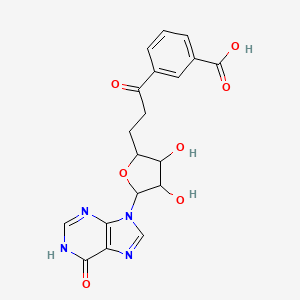

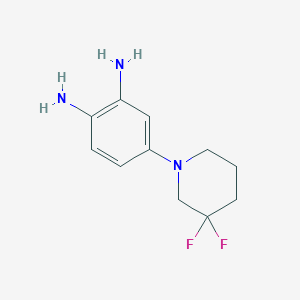
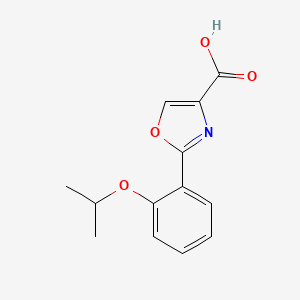
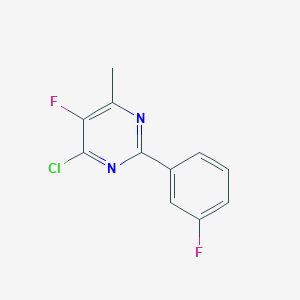
![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)

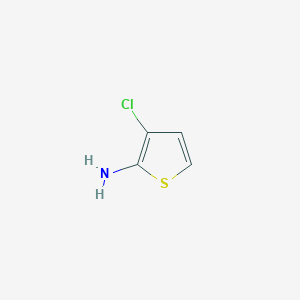

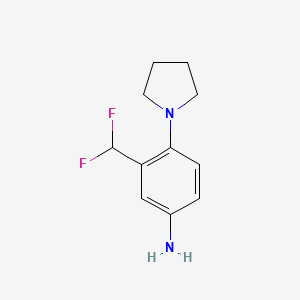
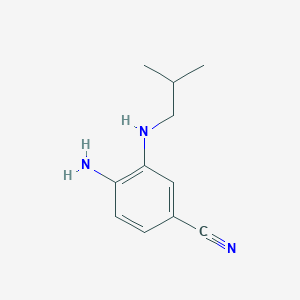
![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
amine](/img/structure/B12077658.png)
